molecular formula C21H20O7 B192704 Zeylenol CAS No. 78804-17-8

Zeylenol

Cat. No. B192704
CAS RN: 78804-17-8
M. Wt: 384.4 g/mol
InChI Key: AWCUZBLYCWUTRL-OEMYIYORSA-N
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Description

Zeylenol is a natural product found in Uvaria grandiflora, Kaempferia rotunda, and other organisms . It has the molecular formula C21H20O7 . It is known to possess potential anti-inflammatory and anticancer activities .


Molecular Structure Analysis

The structure of Zeylenol was elucidated from spectroscopic analysis, particularly 2D NMR techniques . The key HMBC correlations from methine proton H-6 to C-4 and H-3 to C-5 supported that the double bond is located at C-4/C-5 .


Chemical Reactions Analysis

Zeylenol has been reported to possess anti-inflammatory activity by inhibiting the synthesis or release of various inflammatory mediators . It might also be used to induce human breast cancer MDA-MB231 cell apoptosis .


Physical And Chemical Properties Analysis

Zeylenol has a molecular weight of 384.4 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Inflammatory and Anticancer Activities

Zeylenol, isolated from the stems of Uvaria grandiflora, has demonstrated significant potential in anti-inflammatory and anticancer activities. In animal models, zeylenol showed a notable ability to inhibit edema formation, indicating its anti-inflammatory effects. Furthermore, it exhibited cytotoxicity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines. The compound induced apoptosis in MDA-MB231 cells through caspase-3 activation, suggesting its utility in cancer treatment (Seangphakdee et al., 2013).

Synthesis and Chemical Rearrangements

The enantioselective total synthesis of zeylenol and its congeners was achieved, showcasing the compound's chemical versatility. A new variant of the Kornblum-DeLaMare rearrangement was developed for this purpose, employing photooxygenation of microbial arene oxidation products. This highlights the compound's potential in complex chemical synthesis and pharmaceutical applications (Palframan et al., 2012).

Herbicidal Activity

Zeylenol, along with other compounds, was isolated from Uvaria purpurea and demonstrated inhibitory activity against the root growth of Lactuca sativa. This suggests its potential application in herbicidal formulations or as a natural weed control agent (Takeuchi et al., 2001).

Key Intermediate in Synthetic Chemistry

Zeylenol serves as a key intermediate in the synthesis of various complex molecules. The total synthesis of (−)-zeylenol, critical for the synthesis of other compounds such as (+)-pipoxide and (−)-tonkinenin A, was accomplished from d-mannose. This underscores its importance in synthetic chemistry, particularly in the synthesis of biologically active compounds (Vinaykumar et al., 2017).

Future Directions

Zeylenol has shown potential for anti-inflammatory and anticancer activities . Future research could focus on further elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

[(1R,2S,5R,6S)-5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCUZBLYCWUTRL-OEMYIYORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@]2([C@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451085
Record name (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zeylenol

CAS RN

78804-17-8
Record name Zeylenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78804-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zeylenol, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVM7L54PBC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
SD Jolad, JJ Hoffmann, KH Schram… - The Journal of …, 1981 - ACS Publications
From the methanol extract of the roots of Uvaria zeylanica (Annonaceae), two new crystalline compounds, named zeylenol and zeylena, have been isolated. Evidence is presented that …
Number of citations: 94 pubs.acs.org
P Seangphakdee, W Pompimon, P Meepowpan… - …, 2013 - researchgate.net
… This study reports that zeylenol isolated from the stems of U. … The anti-inflammatory effect and toxicity of zeylenol were … The test (−)-zeylenol at the dose of 1 mg/ear significantly …
Number of citations: 24 www.researchgate.net
T Hudlicky, G Seoane, T Pettus - The Journal of Organic …, 1989 - ACS Publications
X/’-Nu inactive in the P-388 lymphocytic leukemia screen, 6 its relationship to the active cyclohexene oxides was estab-lished and several syntheses of these interesting com-pounds …
Number of citations: 101 pubs.acs.org
P Tuntiwachwuttikul, O Pancharoen… - Australian journal of …, 1987 - CSIRO Publishing
… dichroism curve (see below) are opposite in sign to those of (-)-zeylenol. We therefore believe that our substance is the (+) form of zeylenol, but the slightly lower values of the optical …
Number of citations: 28 www.publish.csiro.au
A Vinaykumar, BV Rao - Carbohydrate Research, 2021 - Elsevier
… is (–)-zeylenol 1. Numerous natural products which are having zeylenol skeleton have been … Therefore our approach is general in nature for the synthesis of zeylenol and its related …
Number of citations: 2 www.sciencedirect.com
K Hiroya, K Ogasawara - Chemical Communications, 1999 - pubs.rsc.org
… (+)-Pipoxide 5 was obtained from (–)-zeylenol 1 under … C-6 epimer of (–)-zeylenol 1, we attempted its synthesis from 1 by … C-1 epimer of (–)-zeylenol 1, the primary alcohol 12 was benzoy…
Number of citations: 11 pubs.rsc.org
A Vinaykumar, C Muniraju, BV Rao - Tetrahedron letters, 2017 - Elsevier
… The first example of this category is (−)-zeylenol 1. Interestingly zeylenol exists in nature in both enantiomeric forms and both have shown important biological activity. (−)-Zeylenol 1 …
Number of citations: 6 www.sciencedirect.com
S Ogawa, T Takagaki - The Journal of Organic Chemistry, 1985 - ACS Publications
Zeylena (la), isolated from the methanol extract of the roots of Uvaria zeylanica (Annonaceae), has been totally synthesized by an intramolecular Diels-Alder reaction of (2/?)-trans-3-[CE…
Number of citations: 5 pubs.acs.org
O Pancharoen, P Tuntiwachwuttikul, WC Taylor - Phytochemistry, 1989 - Elsevier
… Compound 11 had similar ‘HNMR spectral data to those reported for (+)-zeylenol … groups while (+)-zeylenol had only two. Benzoylatlon of (+)zeylenol gave compound 11. Several other …
Number of citations: 34 www.sciencedirect.com
SW Tang, MA Sukari, M Rahmani, NH Lajis, AM Ali - Molecules, 2011 - mdpi.com
… The synthesis of zeylenol derivatives has been … of zeylenol (2) to give zeylenol diacetate (3) and zeylenol triacetate (4) in high yield. A higher yield (99.3%) for conversion of zeylenol (2) …
Number of citations: 17 www.mdpi.com

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